4,6-Dimethyloct-4-en-3-one
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Overview
Description
4,6-Dimethyloct-4-en-3-one is an organic compound with the molecular formula C₁₀H₁₈O. It is a ketone with a double bond and two methyl groups attached to the octane chain. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyloct-4-en-3-one can be synthesized through several routes. One common method involves the reaction of 2-methyl-1-butene with acetone in the presence of a strong acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyloct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Scientific Research Applications
4,6-Dimethyloct-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4,6-Dimethyloct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
4,6-Dimethyloct-4-en-3-one can be compared with similar compounds such as:
4,6-Dimethyloct-6-en-3-one: Similar structure but with the double bond at a different position.
3,5-Dimethyloct-4-en-6-one: Another isomer with different positioning of the methyl groups and double bond.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
CAS No. |
60132-36-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4,6-dimethyloct-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
MPPFPNPXTYYJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C(C)C(=O)CC |
Origin of Product |
United States |
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